molecular formula C14H22N2O7 B037556 1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid CAS No. 114460-15-0

1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid

Cat. No. B037556
M. Wt: 330.33 g/mol
InChI Key: OQZQWKLDWJMFRS-UHFFFAOYSA-N
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Description

“1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid” is a chemical compound . It is related to Metoprolol, a selective β1 receptor blocker used in treatment of several diseases of the cardiovascular system .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol . PFL selectively acylated the R-form of this racemic intermediate in a short duration .


Molecular Structure Analysis

The molecular structure of related compounds like Metoprolol has been analyzed. Metoprolol is a propanolamine that is 1-(propan-2-ylamino)propan-2-ol substituted by a 4-(2-methoxyethyl)phenoxy group at position 1 .


Chemical Reactions Analysis

In the case of the metoprolol intermediate, PFL preferentially catalyzed the transesterification of the R-enantiomer into the corresponding ester, leaving the S-enantiomer intact .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, analysis, and potential applications. The growing demand for optically pure compounds in pharmaceutical, chemical, agricultural, and cosmetic industries underscores the importance of such studies .

properties

IUPAC Name

1-[4-(hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.C2H2O4/c1-9(2)13-7-11(15)8-17-12-5-3-10(14-16)4-6-12;3-1(4)2(5)6/h3-6,9,11,13-16H,7-8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZQWKLDWJMFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NO)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921386
Record name Oxalic acid--1-[4-(hydroxyamino)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid

CAS RN

114460-15-0
Record name 2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114460-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxylaminopractolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--1-[4-(hydroxyamino)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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